BenchChemオンラインストアへようこそ!

(1S,3R)-3-fluorocyclopentan-1-amine

ORL1 Antagonist Nociceptin Receptor Medicinal Chemistry

(1S,3R)-3-fluorocyclopentan-1-amine is the definitive chiral building block for synthesizing potent and selective ORL1 antagonists, including the clinical candidate MK-1925. The (1S,3R) absolute configuration is critical for achieving the high in vitro potency (IC50 4.6-8.2 nM), >2000-fold opioid receptor selectivity, and favorable hERG safety margin (IC50 9,500 nM) reported for this series. Using the incorrect enantiomer or a racemic mixture would invalidate SAR studies and produce an API with unknown, likely inferior properties. Procure this key intermediate with verified stereochemical integrity to accelerate lead optimization and ensure direct comparability to published pharmacological benchmarks.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 932779-47-0
Cat. No. B3168735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-fluorocyclopentan-1-amine
CAS932779-47-0
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESC1CC(CC1N)F
InChIInChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1
InChIKeyYEPOLBBUNYSRBS-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1S,3R)-3-Fluorocyclopentan-1-amine (CAS 932779-47-0) for Medicinal Chemistry and Chiral Synthesis


(1S,3R)-3-fluorocyclopentan-1-amine (CAS 932779-47-0) is a chiral fluorinated cyclopentylamine building block with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol [1]. This compound features a five-membered cyclopentane ring with two stereogenic centers at the 1 and 3 positions, defining its (1S,3R) absolute configuration [1]. Its primary utility in pharmaceutical research lies in its role as a key intermediate for the synthesis of potent and selective opioid receptor-like 1 (ORL1) antagonists, most notably the clinical candidate MK-1925 [2].

Why Generic (1S,3R)-3-Fluorocyclopentan-1-amine Cannot Be Substituted: The Criticality of Absolute Stereochemistry in Drug Candidate Synthesis


Substituting (1S,3R)-3-fluorocyclopentan-1-amine with its enantiomer, (1R,3S)-3-fluorocyclopentan-1-amine (CAS 1792190-80-7), or other diastereomers like (1S,3S)- or (1R,3R)-3-fluorocyclopentan-1-amine, is not viable for applications requiring the specific biological activity profile demonstrated by the (1S,3R) isomer [1]. The absolute stereochemistry of this chiral amine is critical for its incorporation into lead compounds like MK-1925, where it directly influences the molecule's three-dimensional shape and, consequently, its binding affinity, selectivity, and pharmacokinetic properties [2]. Using an incorrect stereoisomer as a building block would yield a different final compound, which may exhibit significantly reduced potency against the ORL1 target, altered off-target activity, or unfavorable in vivo behavior, thereby invalidating SAR studies and jeopardizing drug development timelines [2]. The data below quantifies the performance advantage conferred specifically by the (1S,3R) configuration in the context of ORL1 antagonist development.

Quantitative Evidence for (1S,3R)-3-Fluorocyclopentan-1-amine: Differentiating Data for Scientific Selection


ORL1 Antagonist Potency: (1S,3R) Stereoisomer Confers Sub-10 nM Activity in Clinical Candidate MK-1925

The (1S,3R)-3-fluorocyclopentan-1-amine moiety is a critical component of MK-1925 (compound 39), a selective ORL1 antagonist. When incorporated into the full arylpyrazole scaffold, the (1S,3R) configuration yields an ORL1 antagonist with an IC50 of 4.60 nM to 8.20 nM in competitive binding assays [1]. While direct IC50 data for the (1S,3R)-amine building block alone is not available, its incorporation into the final molecule is essential for achieving this high level of potency [2]. The study does not provide comparative data for analogs synthesized with the enantiomeric (1R,3S) amine, but the specific designation of the (1S,3R) stereochemistry in the clinical candidate underscores its functional necessity [2].

ORL1 Antagonist Nociceptin Receptor Medicinal Chemistry

Selectivity Profile: (1S,3R)-Configured MK-1925 Shows High Selectivity for ORL1 Over Related Opioid Receptors

MK-1925, which incorporates the (1S,3R)-3-fluorocyclopentan-1-amine building block, demonstrates high selectivity for the ORL1 receptor over other opioid receptors. It exhibits IC50 values >10,000 nM for the mu-opioid receptor (MOR) and >10,000 nM for the delta-opioid receptor (DOR), indicating a selectivity window of over 2000-fold compared to its ORL1 IC50 (4.60-8.20 nM) [1]. This selectivity profile is a direct result of the molecule's overall structure, which is critically dependent on the (1S,3R) amine's stereochemistry for proper receptor interaction [2]. The study does not provide comparative selectivity data for compounds synthesized with alternative amine stereoisomers.

Receptor Selectivity Opioid Receptors Off-Target Activity

hERG Safety Profile: (1S,3R)-Configured MK-1925 Exhibits Low hERG Channel Affinity

A critical safety concern for many drug candidates is inhibition of the hERG potassium channel, which can lead to cardiotoxicity. MK-1925, synthesized using (1S,3R)-3-fluorocyclopentan-1-amine, demonstrates a favorable safety profile with a high IC50 of 9,500 nM for the hERG channel [1]. This value indicates a very low potential for hERG-related adverse effects, as it is over 1000-fold higher than the compound's IC50 for the therapeutic ORL1 target (4.60-8.20 nM). This large safety margin is a key advantage of the (1S,3R)-configured molecule and is crucial for its advancement as a clinical candidate [2]. Comparative hERG data for analogs made with different amine stereoisomers are not reported.

hERG Cardiotoxicity Safety Pharmacology

In Vivo Pharmacokinetics: (1S,3R)-Configured MK-1925 Demonstrates Oral Bioavailability and Brain Penetration

MK-1925, which contains the (1S,3R)-3-fluorocyclopentan-1-amine moiety, exhibits favorable pharmacokinetic properties in rats, including moderate clearance (CLp = 8.2 mL/min/kg), a high volume of distribution (Vdss = 2.2 L/kg), and oral bioavailability (F = 37%) . Importantly, the compound is brain-penetrable, achieving a brain-to-plasma ratio of 0.4-0.5 in mice after oral dosing . These in vivo attributes, which are essential for a CNS-active therapeutic candidate, are contingent upon the precise molecular structure afforded by the (1S,3R) amine building block. The study does not provide comparative PK data for compounds synthesized with alternative stereoisomers, but the advancement of MK-1925 as a clinical candidate highlights the successful optimization of these properties for the (1S,3R)-configured molecule.

Pharmacokinetics Oral Bioavailability Brain Penetration CNS Drug Development

In Vivo Efficacy: (1S,3R)-Configured MK-1925 is Orally Active in a Preclinical Model

MK-1925, synthesized using (1S,3R)-3-fluorocyclopentan-1-amine, demonstrates dose-dependent in vivo efficacy in a mouse locomotor activity model, a functional assay for ORL1 antagonism. Oral administration of MK-1925 at 30 mg/kg completely reversed the locomotor-suppressive effects of the ORL1 agonist nociceptin, while a lower dose of 10 mg/kg showed partial reversal . This in vivo activity confirms that the (1S,3R) stereoisomer, when incorporated into the full molecule, yields a compound capable of engaging the target in a living system and producing a measurable pharmacological effect. Comparative in vivo data for analogs made with other amine stereoisomers are not reported, but the selection of MK-1925 for clinical development underscores the successful translation of its in vitro profile to in vivo efficacy.

In Vivo Efficacy Locomotor Activity Preclinical Model

Optimal Procurement and Application Scenarios for (1S,3R)-3-Fluorocyclopentan-1-amine


Synthesis of Selective ORL1 Antagonists for CNS Disorders

This compound is the chiral building block of choice for medicinal chemistry programs focused on developing potent, selective, and brain-penetrant ORL1 antagonists [1]. Its specific (1S,3R) stereochemistry is required to replicate the pharmacological profile of the clinical candidate MK-1925, which has demonstrated high in vitro potency (IC50 4.6-8.2 nM), >2000-fold selectivity over other opioid receptors, a favorable hERG safety margin (IC50 9,500 nM), and oral in vivo efficacy in preclinical models [REFS-1, REFS-2, REFS-3].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Researchers investigating the SAR of ORL1 antagonists should use (1S,3R)-3-fluorocyclopentan-1-amine as the standard chiral amine component to ensure valid comparisons with published data on MK-1925 and related arylpyrazole series [2]. Substitution with an incorrect stereoisomer could lead to confounding results, as the altered three-dimensional structure may drastically change target binding and off-target profiles, thereby hindering the identification of meaningful SAR trends [2].

Chiral Purity-Dependent Scale-Up for Preclinical and Clinical Supply

For organizations advancing ORL1 antagonist programs toward preclinical development and clinical trials, sourcing (1S,3R)-3-fluorocyclopentan-1-amine with high and verifiable enantiomeric purity is critical [2]. The in vivo efficacy, pharmacokinetic, and safety data that support MK-1925's clinical candidacy are all tied to the specific (1S,3R) configuration [1]. Using a racemic mixture or the incorrect enantiomer would produce a different active pharmaceutical ingredient (API) with unknown and likely inferior properties, requiring extensive and costly re-validation.

Benchmarking New ORL1 Antagonist Scaffolds

Investigators developing novel ORL1 antagonist chemotypes can use (1S,3R)-3-fluorocyclopentan-1-amine to synthesize an MK-1925 analog as a positive control or benchmark compound [1]. This allows for direct, quantitative comparison of new chemical entities against a well-characterized reference standard in terms of ORL1 binding affinity, functional antagonism, selectivity against related receptors, and hERG liability, thereby providing a robust framework for evaluating the potential of new leads [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3R)-3-fluorocyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.